molecular formula C18H21N5O B7857504 3-(4-methoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine

3-(4-methoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B7857504
M. Wt: 323.4 g/mol
InChI Key: FXROETSNMXIWDQ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions. One common method includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazin-1-ylmethyl group: This step often involves nucleophilic substitution reactions where piperazine is reacted with a suitable electrophile.

    Attachment of the 4-methoxyphenyl group: This can be done via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents for nucleophilic substitution, and strong acids or bases for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-c]pyridine
  • 3-(4-methoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-d]pyridine
  • 3-(4-methoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-e]pyridine

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine lies in its specific substitution pattern and the resulting biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-(piperazin-1-ylmethyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-24-15-6-4-14(5-7-15)23-17(13-22-11-9-19-10-12-22)21-16-3-2-8-20-18(16)23/h2-8,19H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXROETSNMXIWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=C2N=CC=C3)CN4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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